Ceramide LC-MS/MS Internal Standard
The primary and most definitive differentiator of N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) is its proven utility as an exogenous internal standard for the quantification of endogenous ceramides via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Unlike physiologically occurring ceramides (e.g., C16, C18, C24), the C17 species is absent from biological matrices, allowing for accurate spike-in calibration and absolute quantification. A validated analytical method demonstrates that C17 ceramide, along with a C25 analog, enables the simultaneous separation and quantification of several long-chain and very-long-chain endogenous ceramides within a single 21-minute chromatographic run [1]. The precursor ion for C17-ceramide is detected at m/z 534.524, with a fragment ion of m/z 264.270 in positive ESI mode, a distinct signature from other ceramide species [2]. This method, using C17:0 ceramide as an internal standard, achieves a limit of quantification (LOQ) in the range of 0.01–0.50 ng/ml for distinct ceramides, with recoveries of 70-99% from rat liver tissue [1].
| Evidence Dimension | Method performance for ceramide quantification |
|---|---|
| Target Compound Data | LOQ: 0.01–0.50 ng/ml for distinct ceramides; Recovery: 70-99% from rat liver tissue. m/z 534.524 (precursor) → 264.270 (fragment) [1] |
| Comparator Or Baseline | LC-MS/MS method using C17 and C25 ceramides as internal standards; direct comparison to use of endogenous ceramides which are invalid as internal standards. |
| Quantified Difference | C17 ceramide provides a valid baseline for quantification; endogenous ceramides (C16, C18, C24) are unsuitable as they are the analytical targets. |
| Conditions | Reverse-phase HPLC-ESI-MS/MS, positive ion mode, multiple reaction monitoring (MRM). Biological samples included rat liver, muscle, heart tissue, and human plasma. |
Why This Matters
This property is essential for procurement in any lab conducting lipidomics or quantitative analysis, as it is a mandatory, validated reagent for generating reliable, publication-grade data on ceramide biology.
- [1] Kasumov, T., Huang, H., Chung, Y. M., Zhang, R., McCullough, A. J., & Kirwan, J. P. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. View Source
- [2] Fayyaz, S., Henkel, J., Japtok, L., Krämer, S., Damm, G., Seehofer, D., Püschel, G. P., & Kleuser, B. (2014). Involvement of sphingosine 1-phosphate in palmitate-induced insulin resistance of hepatocytes. The Journal of Nutritional Biochemistry, 25(2), 201-207. View Source
